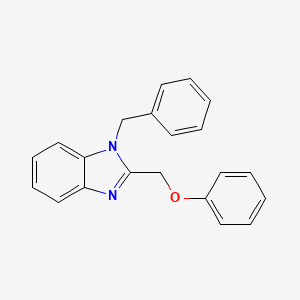

1-苄基-2-(苯氧基甲基)苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several synthetic methods exist for preparing this compound. Notably, a green and practical approach involves using phosphoric acid as an eco-friendly homogeneous catalyst in the condensation reaction between o-phenylenediamine (OPD) and aromatic aldehydes (bearing electron-withdrawing or electron-releasing groups) . Another method utilizes an EtOH:H2O mixture to facilitate the oxidation reaction, resulting in the formation of 1-Benzyl-2-(phenoxymethyl)benzimidazole .

科学研究应用

抗菌活性:对 1-苄基-2-(苯氧基甲基)苯并咪唑衍生物的研究显示出显着的抗菌活性。例如,通过一系列化学反应合成的衍生物对大肠杆菌和金黄色葡萄球菌等细菌以及白色念珠菌和黄曲霉等真菌表现出显着的抗菌作用。该化合物的结构通过元素和光谱分析得到证实,突出了该化合物在开发新的抗菌剂中的潜力 (Salahuddin 等人,2017)。

DNA 拓扑异构酶抑制:1-苄基-2-(苯氧基甲基)苯并咪唑衍生物的另一个重要应用领域是它们作为哺乳动物 I 型 DNA 拓扑异构酶抑制剂的活性。已经合成并证明了特定的衍生物可以有效抑制拓扑异构酶 I 活性,这对于 DNA 复制和细胞分裂至关重要。该作用表明通过靶向癌细胞中的 DNA 复制过程在癌症治疗中的潜在应用 (A. S. Alpan、H. Gunes、Z. Topçu,2007)。

血管舒张性能:在心血管研究领域,已经发现某些 1-苄基-2-(苯氧基甲基)苯并咪唑衍生物具有血管舒张性能。这些化合物已显示出在体外使分离的大鼠主动脉环松弛的潜力,表明它们在通过调节血管张力来控制高血压状况中的效用 (S. Estrada-Soto 等人,2006)。

抗癌活性:一些苯并咪唑衍生物已显示出对包括肝细胞癌(HepG2)在内的癌细胞系的显着活性。这些化合物已被合成并评估其抑制肿瘤生长的能力,展示了它们在癌症治疗策略中的潜力 (M. Khalifa 等人,2018)。

抗氧化性能:研究还发现某些苯并咪唑衍生物表现出抗氧化性能。这些化合物可以在急性氧化应激条件下保护生物分子和细胞,这有利于管理氧化应激相关疾病 (I. A. Dvornikova 等人,2019)。

作用机制

Target of Action

The primary targets of 1-Benzyl-2-(phenoxymethyl)benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .

Mode of Action

1-Benzyl-2-(phenoxymethyl)benzimidazole, like other benzimidazoles, is likely to interact with its targets by binding to them, leading to changes in their function. For instance, when benzimidazoles bind to tubulin, they disrupt the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Benzimidazoles are known to affect the cell division process by disrupting the formation of the mitotic spindle . This disruption can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

The result of the action of 1-Benzyl-2-(phenoxymethyl)benzimidazole is likely to be cell death, particularly in rapidly dividing cells such as cancer cells . This is due to its potential ability to disrupt the formation of the mitotic spindle, which is crucial for cell division .

Action Environment

The action, efficacy, and stability of 1-Benzyl-2-(phenoxymethyl)benzimidazole can be influenced by various environmental factors. For instance, the presence of certain substituent groups in the benzimidazole structure can significantly influence its anticancer activity . The presence of electron-donating groups can increase anticancer activity, while the presence of electron-withdrawing groups can decrease it .

生化分析

Biochemical Properties

The biochemical properties of 1-Benzyl-2-(phenoxymethyl)benzimidazole are not fully understood yet. Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) on the phenyl group at the 2-position of the benzimidazole ring can increase the compound’s biochemical activity .

Cellular Effects

Benzimidazole derivatives have been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-benzyl-2-(phenoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNLXJNSWDXOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)

![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)

![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)

![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)

![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)